molecular formula C9H10BrNO B3096889 5-bromo-N,2-dimethylbenzamide CAS No. 1290634-39-7

5-bromo-N,2-dimethylbenzamide

Cat. No. B3096889
M. Wt: 228.09 g/mol
InChI Key: HQMSFKCYMRDNAE-UHFFFAOYSA-N
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Patent
US08841289B2

Procedure details

To a solution of 5-bromo-2-methylbenzoic acid (2.325 mmol, 0.5 g) in dichloromethane (25 mL) under nitrogen was added N,N-diisopropylethylamine (0.75 g, 5.8 mmol). Reaction then cooled in an ice bath to 2° C. and the yellow solution treated with 2M methylamine in tetrahydrofuran (3.49 mL, 6.98 mmol) over 5 minutes, followed by 1-propanephosphonic acid cyclic anhydride as a 50% wt solution in ethyl acetate (2.08 mL, 3.49 mmol) added dropwise. The ice bath was then removed and stirring continued overnight. The mixture was purified on silica (15 g column on Isolera 4) eluting with 0-5% methanol in dichloromethane to afford 5-Bromo-N,2-dimethylbenzamide (0.5 g, 2.2 mmol).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.49 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.08 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7](O)=[O:8].[CH:12]([N:15](CC)C(C)C)(C)C.CN.O1CCCC1.CCCP1(OP(CCC)(=O)OP(CCC)(=O)O1)=O.C(OCC)(=O)C>ClCCl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)[C:7]([NH:15][CH3:12])=[O:8]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)C
Name
Quantity
0.75 g
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
3.49 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCP1(=O)OP(=O)(OP(=O)(O1)CCC)CCC
Step Four
Name
Quantity
2.08 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2 °C
Stirring
Type
CUSTOM
Details
stirring continued overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
ADDITION
Type
ADDITION
Details
added dropwise
CUSTOM
Type
CUSTOM
Details
The ice bath was then removed
CUSTOM
Type
CUSTOM
Details
The mixture was purified on silica (15 g column on Isolera 4)
WASH
Type
WASH
Details
eluting with 0-5% methanol in dichloromethane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)NC)C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.2 mmol
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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